molecular formula C25H24O5 B136679 Inophyllum P CAS No. 152187-38-7

Inophyllum P

Cat. No. B136679
M. Wt: 404.5 g/mol
InChI Key: BXENDTPSKAICGV-ZMOMAAQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inophyllum P is a compound found in the Calophyllum inophyllum plant, a native of the old world tropics from East Africa, southern coastal India to Malesia, northern Australia and the Pacific islands .


Synthesis Analysis

The Calophyllum inophyllum plant has been reported to have several medicinally important bioactive principles belonging to xanthones, steroids, triterpenes, coumarins, and benzopyrans. Most significantly, 11 compounds have been isolated from C. inophyllum which are having anti-HIV activity .

properties

CAS RN

152187-38-7

Product Name

Inophyllum P

Molecular Formula

C25H24O5

Molecular Weight

404.5 g/mol

IUPAC Name

(16R,17S,18R)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3/t13-,14-,21-/m1/s1

InChI Key

BXENDTPSKAICGV-ZMOMAAQPSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC2=C([C@@H]1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

SMILES

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Canonical SMILES

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Other CAS RN

152187-38-7

synonyms

inophyllum B
inophyllum P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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